Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide
Overview
Description
MTSET (chloride), also known as N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium chloride, is a methanethiosulfonate compound. It is a positively charged sulfhydryl-reactive reagent that forms mixed disulfide linkages. This compound is particularly useful in biochemical research for probing the structure and function of proteins by reacting with substituted cysteines .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSET (chloride) is synthesized through the reaction of N,N,N-trimethyl-2-aminoethanethiol with methanesulfonyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N,N-trimethyl-2-aminoethanethiol+methanesulfonyl chloride→MTSET (chloride)
Industrial Production Methods
Industrial production of MTSET (chloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
MTSET (chloride) primarily undergoes substitution reactions with sulfhydryl groups in proteins. It forms mixed disulfide linkages by reacting with cysteine residues. This reaction is highly specific and occurs rapidly in aqueous environments .
Common Reagents and Conditions
The reaction of MTSET (chloride) with cysteine residues typically occurs in buffered aqueous solutions at physiological pH. Common reagents used in these reactions include phosphate-buffered saline (PBS) and other biological buffers that maintain the pH and ionic strength suitable for protein stability .
Major Products Formed
The major product formed from the reaction of MTSET (chloride) with cysteine residues is a mixed disulfide linkage. This modification can provide valuable information about the relative positions of amino acids within a protein and can be used to probe binding site electrostatic interactions .
Scientific Research Applications
MTSET (chloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Protein Structure and Function Studies: MTSET (chloride) is used to investigate the structure and function of proteins by modifying cysteine residues and analyzing the resulting changes in protein activity and conformation
Ion Channel Research: It is employed in the study of ion channels to identify pore-lining residues and to probe the electrostatic environment within the channel.
Drug Development: MTSET (chloride) is used in drug development to identify potential drug binding sites and to study the interactions between drugs and their target proteins.
Biochemical Assays: It is used in various biochemical assays to label and detect specific proteins or protein modifications.
Mechanism of Action
MTSET (chloride) exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the structure and function of proteins, providing valuable information about protein conformation and interactions .
Comparison with Similar Compounds
MTSET (chloride) is part of a family of methanethiosulfonate compounds that includes MTSEA (methanethiosulfonate ethylammonium) and MTSES (methanethiosulfonate ethylsulfonate). These compounds share similar reactivity with sulfhydryl groups but differ in their charge and size:
MTSEA: Positively charged, similar in size to MTSET (chloride), and reacts with cysteine residues in a similar manner.
MTSET (chloride) is unique in its combination of positive charge and specific reactivity with sulfhydryl groups, making it particularly useful for probing electrostatic interactions within proteins .
Properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGHSYHERKHVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO2S2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276044 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210167-37-6 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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